molecular formula C23H21ClN2O5 B12192967 methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B12192967
M. Wt: 440.9 g/mol
InChI Key: JBKWMWWADCKOAX-UHFFFAOYSA-N
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Description

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C23H21ClN2O5 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesizing research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H19ClN2O4 and a molecular weight of approximately 404.85 g/mol. It features a pyrrole ring and various functional groups, including methoxy and carbonyl groups, which contribute to its reactivity and biological properties. The presence of the indole moiety is particularly significant due to its involvement in numerous biological processes.

Biological Activity Overview

Research indicates that this compound may exhibit a range of biological activities, including:

  • Anticancer Activity : Initial studies suggest that it may interact with specific enzymes or receptors involved in cancer progression. The structural similarities with other known anticancer agents enhance its potential as a therapeutic candidate.
  • Antioxidant Properties : The presence of methoxy groups is linked to increased antioxidant activity, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also exhibit such effects.

Anticancer Activity

A study compared the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values indicated significant potency:

Cell LineIC50 Value (µM)Reference Compound IC50 (µM)
MCF-70.481.93 (Prodigiosin)
HCT1160.782.84 (Prodigiosin)

These results suggest that the compound has a comparable or greater anticancer activity than established drugs like doxorubicin.

Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry assays indicated that it effectively arrests cell proliferation at the G1 phase, leading to increased apoptosis markers.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Comparative analysis with similar compounds highlights how modifications in substituents can influence potency:

Compound NameStructural FeaturesUnique Aspects
Compound AHydroxy group instead of methoxyDifferent substituent may affect biological activity
Compound BBromo instead of chloroDifferent halogen may alter reactivity
Compound CFluoro group increases lipophilicityEnhances interaction with biological targets

Properties

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

IUPAC Name

methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-5-(3,4-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C23H21ClN2O5/c1-11-17(23(28)31-4)19(18-13-6-5-7-14(24)21(13)26-22(18)27)20(25-11)12-8-9-15(29-2)16(10-12)30-3/h5-10,18,25H,1-4H3,(H,26,27)

InChI Key

JBKWMWWADCKOAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC(=C(C=C2)OC)OC)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC

Origin of Product

United States

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